bis(7)-Tacrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

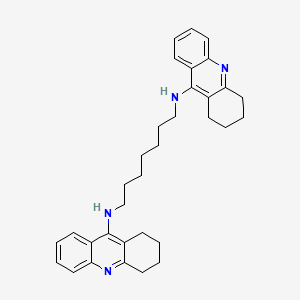

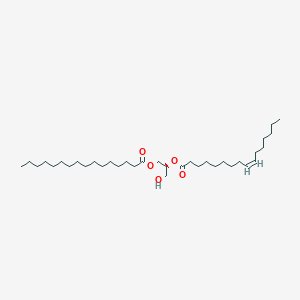

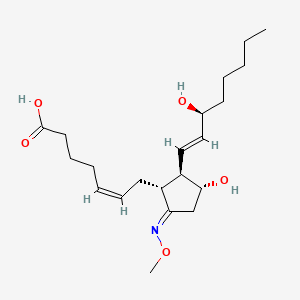

Bis(7)-tacrine is a secondary amino compound consisting of two molecules of tacrine that are linked together through their exocyclic amino groups by a heptane-1,7-diyl chain. Bis(7)-tacrine is an acetylcholinesterase (AChE)inhibitor (IC50 0.40 nM, >1,000 times more potent than tacrine). It has also been found to protect against H2O2 -induced apoptosis in rat pheochromocytoma cells. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a neuroprotective agent, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and an apoptosis inhibitor. It derives from a tacrine.

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism and Neuroprotection

Bis(7)-tacrine, a dimeric acetylcholinesterase inhibitor derived from tacrine, shows promise for Alzheimer's disease treatment. It has been found to prevent glutamate-induced neuronal apoptosis by antagonizing NMDA receptors. This is crucial as NMDA receptor overactivation can lead to neurotoxicity. Bis(7)-tacrine inhibits NMDA-activated current in cultured rat hippocampal neurons in a concentration-dependent manner, indicating its potential as a neuroprotective agent (Liu et al., 2008).

Effects on Nicotinic Acetylcholine Receptors

Bis(7)-tacrine also affects nicotinic acetylcholine receptors. It enhances the desensitization of these receptors, which differs from the effect of tacrine. This action could be significant in understanding how bis(7)-tacrine modulates synaptic transmission and neuronal communication (Ros et al., 2001).

GABA Receptor Antagonism

Another interesting aspect of bis(7)-tacrine is its inhibition of GABA(A) receptors. Bis(7)-tacrine produces a gradual decline in GABA-activated current, suggesting it acts as a competitive antagonist. This could contribute to its ability to enhance memory, presenting a potential therapeutic avenue for cognitive disorders (Zhou et al., 2009).

Modulation of Potassium Channels

Bis(7)-tacrine has been shown to inhibit transient potassium currents in rat DRG neurons and Kv4.2 encoded potassium channels. This modulation of potassium channels could have implications for neuronal excitability and signal transduction, relevant to neurodegenerative diseases (Li et al., 2010).

Neuroprotection Against Cerebral Ischemia

Bis(7)-tacrine provides neuroprotection against acute focal cerebral ischemia, likely through anti-apoptotic effects. It shows a wider therapeutic window compared to other NMDA receptor antagonists like memantine, making it a potential candidate for stroke treatment (Zhao et al., 2008).

pH-Dependent NMDA Receptor Inhibition

Interestingly, bis(7)-tacrine’s inhibitory effect on NMDA-activated current is pH-dependent. This characteristic suggests its potential benefits under acidic conditions associated with stroke and ischemia, as it sensitizes NMDA receptors to proton inhibition (Luo et al., 2007).

Protection Against Ischemic Injury in Astrocytes

In addition to neuronal protection, bis(7)-tacrine also shields astrocytes from ischemia-induced cell injury. This is significant as astrocytes play a crucial role in supporting neurons and maintaining brain homeostasis (Han et al., 2000).

Eigenschaften

CAS-Nummer |

181865-13-4 |

|---|---|

Produktname |

bis(7)-Tacrine |

Molekularformel |

C33H40N4 |

Molekulargewicht |

492.7 g/mol |

IUPAC-Name |

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine |

InChI |

InChI=1S/C33H40N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37) |

InChI-Schlüssel |

ITZOKHKOFJOBFS-UHFFFAOYSA-N |

SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |

Kanonische SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |

Synonyme |

1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine bis(7)-cognitin bis(7)-tacrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)

![4-methyl-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1243035.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)

![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)